![molecular formula C17H23NOS B4766170 N-2-adamantyl-4,5-dimethyl-2-thiophenecarboxamide](/img/structure/B4766170.png)
N-2-adamantyl-4,5-dimethyl-2-thiophenecarboxamide
Overview
Description
N-2-adamantyl-4,5-dimethyl-2-thiophenecarboxamide (ADT) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. ADT is a member of the adamantane family, which is known for its unique cage-like structure.
Scientific Research Applications
N-2-adamantyl-4,5-dimethyl-2-thiophenecarboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, N-2-adamantyl-4,5-dimethyl-2-thiophenecarboxamide has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. N-2-adamantyl-4,5-dimethyl-2-thiophenecarboxamide has also been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-2-adamantyl-4,5-dimethyl-2-thiophenecarboxamide has been studied for its potential use in agriculture as a pesticide due to its insecticidal properties.
Mechanism of Action
The mechanism of action of N-2-adamantyl-4,5-dimethyl-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-2-adamantyl-4,5-dimethyl-2-thiophenecarboxamide has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation, and to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), a receptor that regulates glucose and lipid metabolism. N-2-adamantyl-4,5-dimethyl-2-thiophenecarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
N-2-adamantyl-4,5-dimethyl-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects in the body. In animal studies, N-2-adamantyl-4,5-dimethyl-2-thiophenecarboxamide has been shown to reduce inflammation and pain, and to improve glucose and lipid metabolism. N-2-adamantyl-4,5-dimethyl-2-thiophenecarboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-2-adamantyl-4,5-dimethyl-2-thiophenecarboxamide has been shown to have insecticidal properties, making it a potential candidate for use as a pesticide.
Advantages and Limitations for Lab Experiments
One advantage of using N-2-adamantyl-4,5-dimethyl-2-thiophenecarboxamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. N-2-adamantyl-4,5-dimethyl-2-thiophenecarboxamide is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of using N-2-adamantyl-4,5-dimethyl-2-thiophenecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer the compound to cells or animals.
Future Directions
There are several future directions for research on N-2-adamantyl-4,5-dimethyl-2-thiophenecarboxamide. One area of interest is the development of N-2-adamantyl-4,5-dimethyl-2-thiophenecarboxamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the optimization of the synthesis method for N-2-adamantyl-4,5-dimethyl-2-thiophenecarboxamide to improve yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-2-adamantyl-4,5-dimethyl-2-thiophenecarboxamide and its potential applications in agriculture as a pesticide.
properties
IUPAC Name |
N-(2-adamantyl)-4,5-dimethylthiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS/c1-9-3-15(20-10(9)2)17(19)18-16-13-5-11-4-12(7-13)8-14(16)6-11/h3,11-14,16H,4-8H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBQIPGYDJKRMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-Adamantyl)-4,5-dimethyl-2-thiophenecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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